

Physical and chemical properties of Methyl 2-fluoro-4-methylbenzoate

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Compound of Interest

Compound Name: Methyl 2-fluoro-4-methylbenzoate

Cat. No.: B1591760

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An In-depth Technical Guide to **Methyl 2-fluoro-4-methylbenzoate** for Researchers, Scientists, and Drug Development Professionals

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Introduction

Methyl 2-fluoro-4-methylbenzoate, with the CAS number 74733-29-2, is a fluorinated aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, which incorporates a fluorine atom and a methyl group on the benzene ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and specialty chemicals. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the physical and chemical properties of **Methyl 2-fluoro-4-methylbenzoate**, detailed protocols for its synthesis and analysis, and insights into its applications in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of **Methyl 2-fluoro-4-methylbenzoate** are summarized in the table below. It is important to note that while some

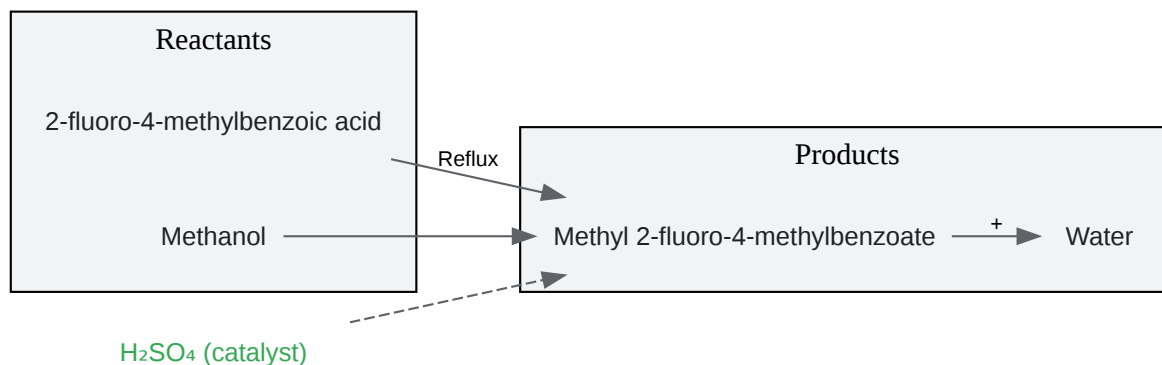
physical properties are readily available, others, such as the boiling and melting points, are not consistently reported in the literature for this specific isomer.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ FO ₂	
Molecular Weight	168.17 g/mol	
CAS Number	74733-29-2	[1][2][3][4]
Appearance	Colorless Liquid	[5]
Density	1.137 g/cm ³	[4]
Boiling Point	Data not readily available	
Melting Point	Data not readily available	
Solubility	Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate.	
Storage	10°C - 25°C (Room Temperature)	[4]

Synthesis of Methyl 2-fluoro-4-methylbenzoate

The most common and direct method for the synthesis of **Methyl 2-fluoro-4-methylbenzoate** is the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a well-established and reliable method in organic synthesis.

Reaction Scheme



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Caption: Fischer esterification of 2-fluoro-4-methylbenzoic acid.

Experimental Protocol: Fischer Esterification

This protocol is based on established procedures for the esterification of benzoic acid derivatives.^{[6][7][8]}

Materials:

- 2-fluoro-4-methylbenzoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H₂SO₄)
- Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask

- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-4-methylbenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
 - Causality: Using a large excess of methanol shifts the reaction equilibrium towards the product side, maximizing the yield of the ester, in accordance with Le Châtelier's principle.
[6]
- Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
 - Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[9]
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - Causality: Heating the reaction mixture increases the rate of reaction. Refluxing ensures that the reaction can be carried out at a constant, elevated temperature without loss of solvent.
- Work-up - Quenching and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing deionized water. Extract the aqueous layer with dichloromethane or ethyl acetate.

- Causality: The water is used to quench the reaction and to remove the excess methanol and sulfuric acid. The organic solvent is used to extract the desired ester, which is more soluble in the organic phase.
- Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate. Be cautious as this may produce carbon dioxide gas.
 - Causality: The sodium bicarbonate solution neutralizes any remaining sulfuric acid and unreacted 2-fluoro-4-methylbenzoic acid, converting the latter into its water-soluble sodium salt, which is then removed into the aqueous layer.
- Brine Wash: Wash the organic layer with brine.
 - Causality: The brine wash helps to remove any remaining water from the organic layer and breaks up any emulsions that may have formed.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
 - Causality: The drying agent removes trace amounts of water from the organic solvent. The rotary evaporator efficiently removes the volatile organic solvent to yield the crude product.
- Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary to yield pure **Methyl 2-fluoro-4-methylbenzoate**.

Structural Elucidation

The structural confirmation of **Methyl 2-fluoro-4-methylbenzoate** is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group on the ring.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	d	1H	Aromatic H (ortho to ester)
~ 6.9 - 7.1	m	2H	Aromatic H
~ 3.9	s	3H	-OCH ₃ (ester)
~ 2.4	s	3H	-CH ₃ (ring)

¹³C NMR: The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment
~ 165-170	C=O (ester)
~ 160-165 (d, ¹ JCF \approx 250 Hz)	C-F
~ 140-145	C-CH ₃
~ 130-135	Aromatic CH
~ 120-125 (d)	Aromatic CH
~ 115-120 (d)	Aromatic CH
~ 110-115	Aromatic C (ipso to ester)
~ 52	-OCH ₃
~ 20	-CH ₃

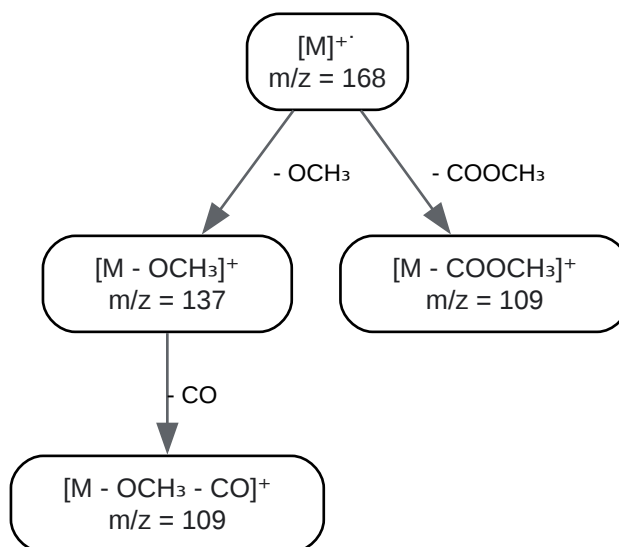
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration Type
~ 3100-3000	Aromatic C-H stretch
~ 2960-2850	Aliphatic C-H stretch (methyl groups)
~ 1720-1740	C=O stretch (ester carbonyl)
~ 1600-1450	C=C stretch (aromatic ring)
~ 1300-1100	C-O stretch (ester)
~ 1200-1000	C-F stretch

Mass Spectrometry (MS)

Under electron ionization (EI), **Methyl 2-fluoro-4-methylbenzoate** is expected to fragment in a predictable manner.



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Caption: Predicted fragmentation of **Methyl 2-fluoro-4-methylbenzoate**.

The mass spectrum would likely show a molecular ion peak at $m/z = 168$. Key fragment ions would be observed at $m/z = 137$ (loss of the methoxy radical, $\bullet OCH_3$) and $m/z = 109$ (loss of the carbomethoxy radical, $\bullet COOCH_3$, or subsequent loss of CO from the m/z 137 fragment).

[10]

Applications in Drug Discovery and Development

Methyl 2-fluoro-4-methylbenzoate is a valuable scaffold in medicinal chemistry. The strategic placement of the fluorine and methyl groups can be exploited to fine-tune the biological activity and pharmacokinetic profile of a lead compound.

- **Role of the Fluorine Atom:** The introduction of a fluorine atom can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of a drug.^[11] Its high electronegativity can also alter the acidity of nearby protons and influence non-covalent interactions with biological targets.
- **The "Magic Methyl" Effect:** The methyl group, while seemingly simple, can have profound effects on a molecule's properties. It can fill hydrophobic pockets in a protein's active site, leading to enhanced binding affinity. Additionally, the introduction of a methyl group can disrupt planarity and improve solubility.^[12]

This compound serves as a key starting material for the synthesis of a diverse range of more complex molecules. For instance, the ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further chemical modifications. The aromatic ring can undergo various substitution reactions, allowing for the introduction of other functional groups. While specific examples of marketed drugs derived directly from **Methyl 2-fluoro-4-methylbenzoate** are not prominently documented, its utility lies in its potential as a building block for creating libraries of novel compounds for high-throughput screening in the early stages of drug discovery. The general class of fluorinated benzoic acid derivatives is prevalent in many active pharmaceutical ingredients.^{[1][2]}

Conclusion

Methyl 2-fluoro-4-methylbenzoate is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique combination of functional groups provides a platform for the development of novel compounds with tailored properties. This guide has provided a comprehensive overview of its physical and chemical characteristics, a detailed protocol for its synthesis, and an analysis of its structural features. For researchers and professionals in drug discovery, a thorough understanding of such building blocks is crucial for the rational design and development of the next generation of therapeutics.

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